molecular formula C18H16N2O5S B12504500 [4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate

[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate

Cat. No.: B12504500
M. Wt: 372.4 g/mol
InChI Key: XCNDUMKZXBBHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate is a chemical compound that features a morpholine ring attached to a phenyl group, which is further connected to a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 4-(morpholine-4-carbothioyl)phenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond between the two components. The reaction is usually conducted under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Hydrochloric acid, sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-(morpholine-4-carbothioyl)phenylamine.

    Reduction: 4-nitrobenzoic acid and morpholine.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholine-4-carbonyl)phenylboronic acid
  • 4-(morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • 4-(morpholine-4-carbonyl)phenylboronic acid methyl ester

Uniqueness

Compared to similar compounds, [4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate is unique due to the presence of both a morpholine ring and a nitrobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C18H16N2O5S/c21-18(14-1-5-15(6-2-14)20(22)23)25-16-7-3-13(4-8-16)17(26)19-9-11-24-12-10-19/h1-8H,9-12H2

InChI Key

XCNDUMKZXBBHEJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.